molecular formula C15H14N4O3S B4368965 3-{[(5,6-dimethyl-1,3-benzothiazol-2-yl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid

3-{[(5,6-dimethyl-1,3-benzothiazol-2-yl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B4368965
M. Wt: 330.4 g/mol
InChI Key: DOJZIGWZPVAADS-UHFFFAOYSA-N
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Description

3-{[(5,6-dimethyl-1,3-benzothiazol-2-yl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid is a complex organic compound belonging to the benzothiazole family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzothiazole core. One common approach is the cyclization of 2-aminothiophenol with chloroacetic acid under acidic conditions to form 1,3-benzothiazole. Subsequent steps may include:

  • Substitution Reactions: : Introducing methyl groups at the 5 and 6 positions of the benzothiazole ring.

  • Amination: : Reacting the substituted benzothiazole with an appropriate amine to introduce the amino group.

  • Carbonylation: : Forming the carbonyl group through reactions with carbonylating agents.

  • Coupling Reactions: : Linking the benzothiazole core with the pyrazole ring, often using coupling reagents like carbodiimides.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be optimized for scale and efficiency. This might involve continuous flow reactors, automated synthesis platforms, and the use of more robust and scalable reagents. The choice of solvents, temperatures, and reaction times would be carefully controlled to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Converting the benzothiazole ring to its oxidized derivatives.

  • Reduction: : Reducing functional groups within the molecule.

  • Substitution: : Replacing hydrogen atoms with other substituents.

  • Coupling Reactions: : Forming bonds between the benzothiazole and pyrazole rings.

Common Reagents and Conditions

  • Oxidation: : Using oxidizing agents like potassium permanganate or chromium(VI) oxide.

  • Reduction: : Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: : Utilizing halogenating agents like thionyl chloride or phosphorus tribromide.

  • Coupling Reactions: : Using coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (Dicyclohexylcarbodiimide).

Major Products Formed

The major products formed from these reactions include oxidized benzothiazoles, reduced derivatives, halogenated compounds, and coupled products with various substituents.

Scientific Research Applications

Chemistry and Biology

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis. In biology, it can serve as a probe or inhibitor in biochemical studies, helping researchers understand enzyme mechanisms and pathways.

Medicine

This compound has potential applications in medicinal chemistry. Its structural features may make it suitable for developing new drugs, particularly in the areas of anti-inflammatory, antimicrobial, and anticancer agents. Its ability to interact with biological targets can be harnessed to design therapeutic agents.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it a candidate for creating new materials with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The molecular targets and pathways involved would be identified through detailed biochemical studies, including binding assays and functional assays.

Comparison with Similar Compounds

Similar Compounds

  • Benzothiazole Derivatives: : Other benzothiazole compounds with different substituents.

  • Pyrazole Derivatives: : Compounds featuring pyrazole rings with various functional groups.

  • Coupled Heterocycles: : Molecules combining benzothiazole and pyrazole rings in different configurations.

Uniqueness

This compound is unique due to its specific combination of substituents and the presence of both benzothiazole and pyrazole rings

Properties

IUPAC Name

3-[(5,6-dimethyl-1,3-benzothiazol-2-yl)carbamoyl]-1-methylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O3S/c1-7-4-10-11(5-8(7)2)23-15(16-10)17-13(20)12-9(14(21)22)6-19(3)18-12/h4-6H,1-3H3,(H,21,22)(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOJZIGWZPVAADS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)SC(=N2)NC(=O)C3=NN(C=C3C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{[(5,6-dimethyl-1,3-benzothiazol-2-yl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-{[(5,6-dimethyl-1,3-benzothiazol-2-yl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
3-{[(5,6-dimethyl-1,3-benzothiazol-2-yl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
3-{[(5,6-dimethyl-1,3-benzothiazol-2-yl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 5
3-{[(5,6-dimethyl-1,3-benzothiazol-2-yl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
3-{[(5,6-dimethyl-1,3-benzothiazol-2-yl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid

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